molecular formula C18H18N2O6S B442487 methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B442487
M. Wt: 390.4g/mol
InChI Key: LWKMPEQUPSLPDZ-UHFFFAOYSA-N
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Description

methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the benzodioxole and thiophene intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other similar compounds, methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzodioxole derivatives and thiophene-based molecules, which may share some properties but differ in their overall activity and applications.

Properties

Molecular Formula

C18H18N2O6S

Molecular Weight

390.4g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O6S/c1-9-13(18(23)24-4)16(27-14(9)17(22)20(2)3)19-15(21)10-5-6-11-12(7-10)26-8-25-11/h5-7H,8H2,1-4H3,(H,19,21)

InChI Key

LWKMPEQUPSLPDZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N(C)C

Origin of Product

United States

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